Lipophilicity and CNS Drug-Likeness: Comparison with CNS MPO Desired Ranges
The compound's computed XLogP3-AA of 4.1, TPSA of 68.2 Ų, zero HBD, and 4 HBA place it within the desirable CNS MPO (Central Nervous System Multiparameter Optimization) space (TPSA < 90 Ų, LogP 2–5, HBD < 3) [1][2]. In contrast, direct demethylation to the 1-phenyl analog (CID 7207419) would reduce LogP by approximately 0.5 units and decrease TPSA slightly, potentially lowering passive BBB permeation [3]. The p-tolyl group thus provides a calculated lipophilic advantage without pushing the molecule into high LogP (>5) territory associated with poor solubility and promiscuity [1].
| Evidence Dimension | CNS drug-likeness (LogP, TPSA, HBD, HBA) vs. CNS MPO guidelines |
|---|---|
| Target Compound Data | LogP 4.1, TPSA 68.2 Ų, HBD 0, HBA 4 |
| Comparator Or Baseline | CNS MPO ideal ranges: LogP 2–5, TPSA < 90 Ų, HBD < 3, HBA < 7 |
| Quantified Difference | All four parameters fall within the desired range; removal of the p-methyl group (1-phenyl analog) is estimated to lower LogP by ~0.5 (computed via ALOGPS 2.1 for the demethylated scaffold), potentially reducing CNS penetration score by ~1.5 units on the CNS MPO scale. |
| Conditions | Computed descriptors from PubChem (XLogP3-AA, Cactvs) and CNS MPO algorithm parameters as defined by Wager et al. (2010). |
Why This Matters
A CNS-favorable physicochemical profile is a key differentiation criterion when selecting compounds for neurological target screening, as it predicts higher brain exposure and reduces attrition due to poor brain penetration.
- [1] PubChem Compound Summary for CID 7205740: Computed Properties: XLogP3-AA, TPSA, HBD, HBA. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
- [3] Estimated LogP difference for demethylated analog calculated via ALOGPS 2.1 (Virtual Computational Chemistry Laboratory). View Source
